2,4'-Dibromoacetophenone
Overview
Description
2,4’-Dibromoacetophenone is an organic compound with the molecular formula C8H6Br2O. It is a derivative of acetophenone, where two bromine atoms are substituted at the 2 and 4’ positions of the phenyl ring. This compound is known for its use in organic synthesis, particularly in the preparation of various derivatives and as a reagent in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4’-Dibromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction typically proceeds at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the preparation of 2,4’-Dibromoacetophenone may involve a continuous flow process where acetophenone is brominated using bromine or a bromine source in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity, and the product is isolated through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4’-Dibromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Condensation Reactions: It reacts with aldehydes in the presence of tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It is used in the esterification of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Condensation: Reagents such as tin(II) chloride or samarium(III) iodide are used under mild conditions.
Esterification: Carboxylic acids and alcohols are used in the presence of acid catalysts.
Major Products Formed
Substitution: Products include various substituted acetophenones.
Condensation: α,β-unsaturated ketones are formed.
Esterification: Esters of carboxylic acids are produced.
Scientific Research Applications
2,4’-Dibromoacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4’-Dibromoacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 2 and 4’ positions make the compound highly reactive in substitution and condensation reactions. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoacetophenone
- 4’-Bromoacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-fluoroacetophenone
Uniqueness
2,4’-Dibromoacetophenone is unique due to the presence of two bromine atoms at specific positions on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and analytical chemistry .
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSFKCZZIXQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059201 | |
Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
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Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS] | |
Record name | p-Bromophenacyl bromide | |
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CAS No. |
99-73-0 | |
Record name | 4-Bromophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Bromophenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099730 | |
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Record name | 2,4'-Dibromoacetophenone | |
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Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
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Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-dibromoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BROMOPHENACYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN0FRW1G4Z | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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